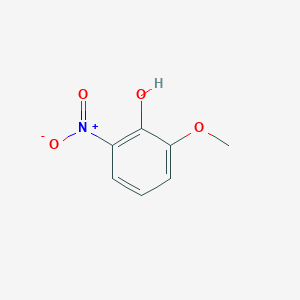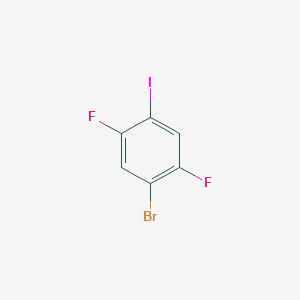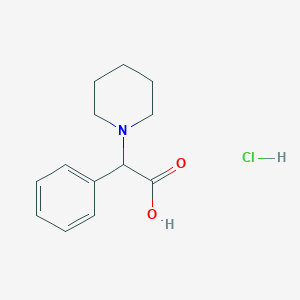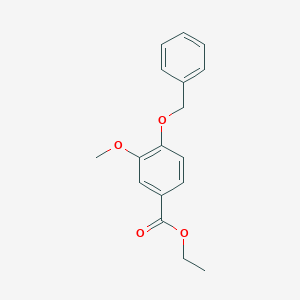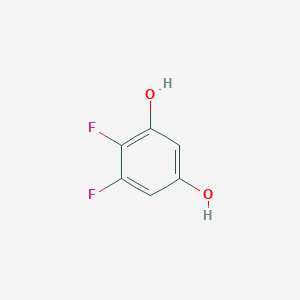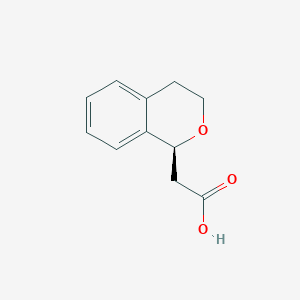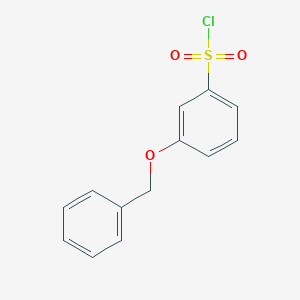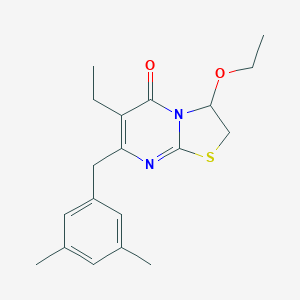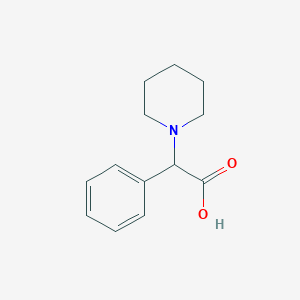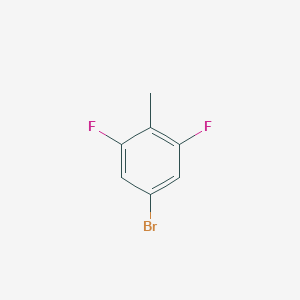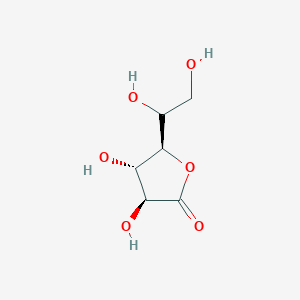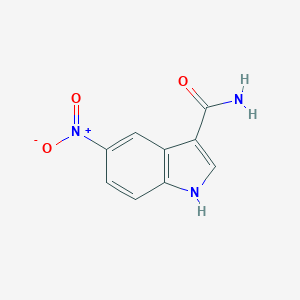
5-Nitro-1H-indole-3-carboxamide
概要
説明
5-Nitro-1H-indole-3-carboxamide is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The nitro group at the 5-position and the carboxamide group at the 3-position of the indole ring contribute to the unique chemical and biological properties of this compound.
作用機序
Target of Action
It’s known that indole derivatives, which include 5-nitro-1h-indole-3-carboxamide, bind with high affinity to multiple receptors . This suggests that this compound may have multiple targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
5-Nitro-1H-indole-3-carboxamide, like other indole derivatives, interacts with a variety of enzymes and proteins. The presence of the carboxamide moiety in indole derivatives allows for hydrogen bonding with various enzymes and proteins, often inhibiting their activity . This interaction is crucial in the biochemical reactions involving this compound .
Cellular Effects
The cellular effects of this compound are largely dependent on its interactions with cellular biomolecules. For instance, it has been reported as a selective ATP competitive inhibitor of the MAP kinases p38α . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation. For example, it has been reported to prevent the development and progression of diabetes in nonobese diabetic mice by inhibiting T cell infiltration and activation .
Temporal Effects in Laboratory Settings
Like other indole derivatives, it is expected to show changes in its effects over time, including potential degradation and long-term effects on cellular function .
Dosage Effects in Animal Models
Given its biochemical properties, it is plausible that varying dosages could result in different effects, including potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Indole derivatives are generally involved in a variety of metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
Given its biochemical properties, it is likely to interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is plausible that it may be directed to specific compartments or organelles based on potential targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: One common method is the nitration of 1H-indole-3-carboxamide using nitric acid and sulfuric acid as nitrating agents . The reaction conditions often require careful control of temperature and concentration to achieve the desired product.
Industrial Production Methods: Industrial production of 5-Nitro-1H-indole-3-carboxamide may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain high-purity products. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process .
化学反応の分析
Types of Reactions: 5-Nitro-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Reduction: 5-Amino-1H-indole-3-carboxamide.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
5-Nitro-1H-indole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
類似化合物との比較
5-Nitroindole: Lacks the carboxamide group but shares the nitro group at the 5-position.
1H-Indole-3-carboxamide: Lacks the nitro group but has the carboxamide group at the 3-position.
5-Amino-1H-indole-3-carboxamide: The reduced form of 5-Nitro-1H-indole-3-carboxamide.
Uniqueness: this compound is unique due to the presence of both the nitro and carboxamide groups, which contribute to its distinct chemical reactivity and biological activity.
特性
IUPAC Name |
5-nitro-1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-9(13)7-4-11-8-2-1-5(12(14)15)3-6(7)8/h1-4,11H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXIVONHGWKTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569624 | |
| Record name | 5-Nitro-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128200-32-8 | |
| Record name | 5-Nitro-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



